REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:11]([OH:13])=O)[CH:8]=2)[NH:3]1.[CH3:14][N:15](C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.C1C=C2N=NN(O)C2=CC=1.O.CCN(C(C)C)C(C)C.CN>C1COCC1.CN(C=O)C>[CH3:14][NH:15][C:11]([C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[NH:3][C:2](=[O:1])[CH2:10]2)=[O:13] |f:1.2,3.4|
|
Name
|
|
Quantity
|
89 mg
|
Type
|
reactant
|
Smiles
|
O=C1NC2=CC=C(C=C2C1)C(=O)O
|
Name
|
|
Quantity
|
193 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)N=NN2O.O
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
NaHCO3(sat)
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (silica gel, 92:8 CH2Cl2/MeOH)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C=1C=C2CC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 mg | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 11.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |